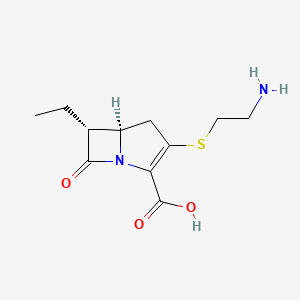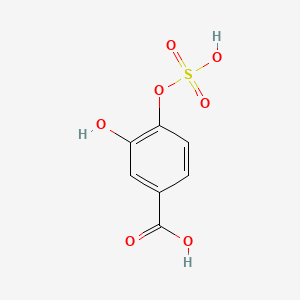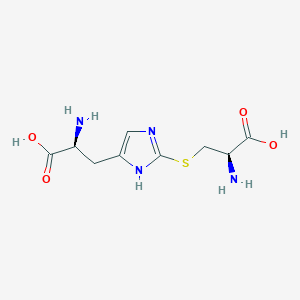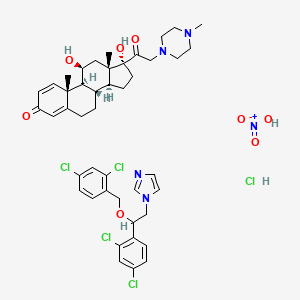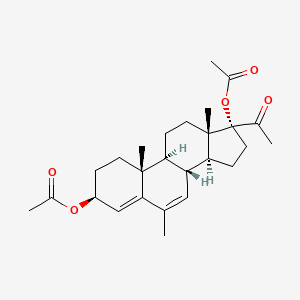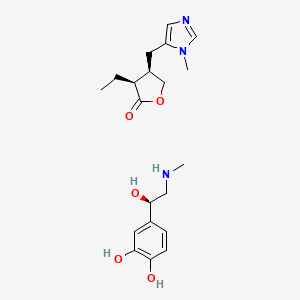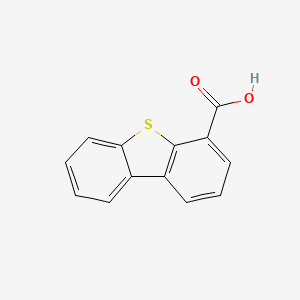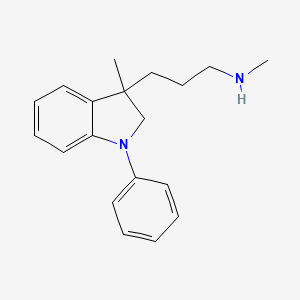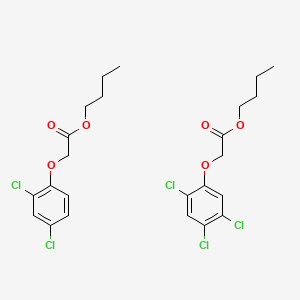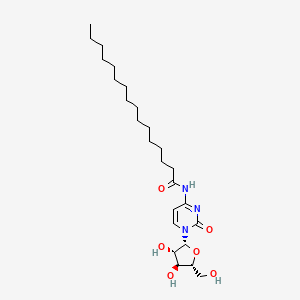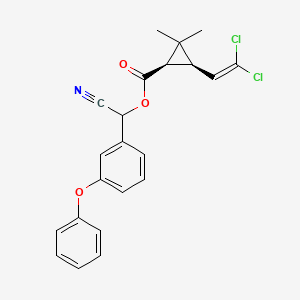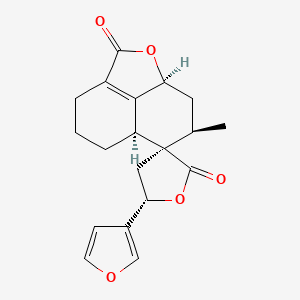
Teucvin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teucvin is a natural product found in Teucrium chamaedrys, Mallotus repandus, and other organisms with data available.
Applications De Recherche Scientifique
Antifeedant and Toxic Properties
Teucvin, a neo-clerodane diterpene from Teucrium, has been found to significantly reduce feeding by larvae of the Colorado potato beetle, Leptinotarsa decemlineata. This suggests its potential as a natural pesticide. The mode of action of Teucvin appears to be associated with toxicity rather than merely acting as a feeding deterrent (Ortego, Rodriguez, & Castanera, 1995).
Structural Characterization
The absolute structure of Teucvin has been determined through X-ray analysis and chemical reactions. Its structure is identified as ent-(6R, 12R)-15,16-epoxy-19-nor-9,4-friedolabda-4,13(16),14-triene-18,6:20,12-diolactone (Fujita, Uchida, & Fujita, 1974).
Anti-inflammatory Properties
New neo-clerodane diterpenoid epimers, including Teucvin derivatives, were isolated from the roots of Croton crassifolius. These compounds exhibited significant anti-inflammatory activities, showcasing potential therapeutic applications (Zhang et al., 2019).
Isolation from Various Plant Species
Studies have identified Teucvin in different plant species like Teucrium japonicum and Croton lachnocarpus. Its isolation and characterization help in understanding its ecological role and potential applications in various fields (Miyase et al., 1981; Zhan et al., 2022).
Propriétés
Numéro CAS |
51918-98-0 |
|---|---|
Nom du produit |
Teucvin |
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(1S,5'S,8S,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |
InChI |
InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13+,14+,15+,19-/m1/s1 |
Clé InChI |
XJRMFKRYVTYFPN-UISQBHBMSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2 |
SMILES |
CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
SMILES canonique |
CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Autres numéros CAS |
51918-98-0 |
Synonymes |
teucvin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



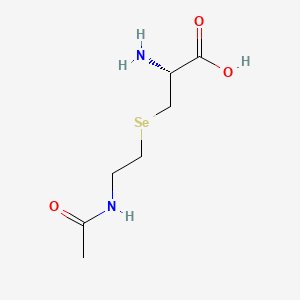
![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)
